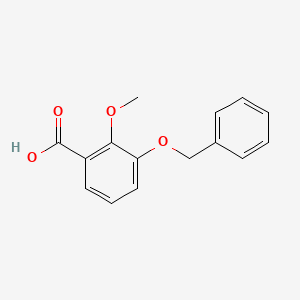

3-(Benzyloxy)-2-methoxybenzoic acid

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as FT-IR, FT-Raman, and UV spectrum . These techniques can provide information about the ground state of molecular geometries and vibrational frequencies .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include oxidative degradation . This process is usually carried out using hot acidic permanganate solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area can be determined .科学的研究の応用

Pharmaceutical Chemistry

Overview

3-Benzyloxybenzoic acid is commonly employed as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various bioactive compounds and drug candidates.

Application Summary

Researchers use 3-Benzyloxybenzoic acid as a building block to create more complex molecules. By modifying its structure, they can generate derivatives with specific pharmacological properties. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities.

Experimental Procedures

Results and Outcomes

Researchers have successfully prepared 3-Benzyloxybenzoic acid and its derivatives. These derivatives have shown promising biological activities in preclinical studies. For instance, some derivatives exhibit potent anti-inflammatory effects by inhibiting specific enzymes involved in inflammation pathways .

Organic Synthesis

Overview

3-Benzyloxybenzoic acid serves as a versatile reagent in organic synthesis. It participates in various reactions to construct complex molecules.

Application Summary

Researchers use this compound in Suzuki–Miyaura cross-coupling reactions. By coupling it with aryl or heteroaryl boron reagents, they can form carbon–carbon bonds. This method allows the efficient synthesis of diverse organic compounds.

Experimental Procedures

Results and Outcomes

The Suzuki–Miyaura coupling of 3-Benzyloxybenzoic acid with various boron reagents has been successful. Researchers have obtained good yields of the desired products, demonstrating the versatility of this method in organic synthesis .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-methoxy-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHHWVJNZNRONY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

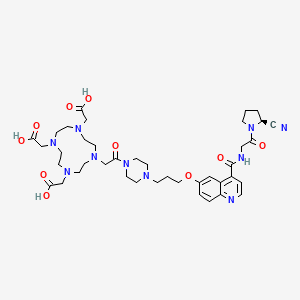

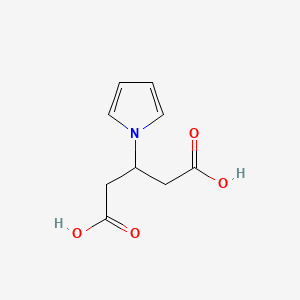

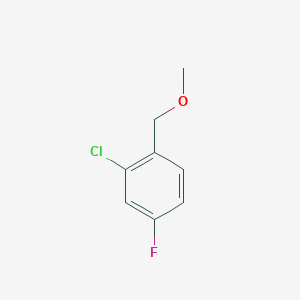

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-1,2,3-Triazolo[4,5-h]quinoline](/img/structure/B3349704.png)

![2H-[1,3]Dioxolo[4,5-H]isoquinoline](/img/structure/B3349717.png)

![Imidazo[1,2-a]quinoxaline](/img/structure/B3349733.png)

![(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3349795.png)